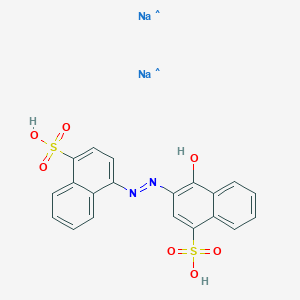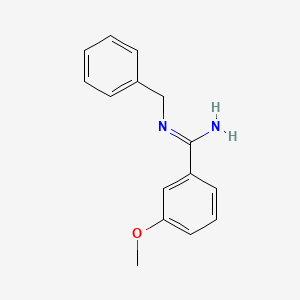![molecular formula C15H8F6O2 B12517654 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12517654.png)
3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a biphenyl structure with a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves the bromination of 3,5-bis(trifluoromethyl)benzene, followed by the preparation of the corresponding Grignard reagent. This Grignard reagent is then reacted with carbon dioxide to yield the desired carboxylic acid . The reaction conditions often require careful control of temperature and solvent to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Safety considerations are crucial due to the potential explosiveness of the intermediates involved .
化学反応の分析
Types of Reactions
3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted biphenyl derivatives .
科学的研究の応用
3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications:
作用機序
The mechanism of action of 3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
3,5-Bis(trifluoromethyl)benzoic acid: Similar in structure but lacks the biphenyl moiety.
3,5-Bis(trifluoromethyl)phenylacetic acid: Contains an acetic acid group instead of a carboxylic acid.
3,5-Bis(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.
Uniqueness
3’,5’-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to the presence of both trifluoromethyl groups and the biphenyl structure, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C15H8F6O2 |
|---|---|
分子量 |
334.21 g/mol |
IUPAC名 |
2-[3,5-bis(trifluoromethyl)phenyl]benzoic acid |
InChI |
InChI=1S/C15H8F6O2/c16-14(17,18)9-5-8(6-10(7-9)15(19,20)21)11-3-1-2-4-12(11)13(22)23/h1-7H,(H,22,23) |
InChIキー |
VQGZGFVWERQDLR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-4-[(4-chlorobutyl)peroxy]butane](/img/structure/B12517576.png)
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane](/img/structure/B12517582.png)
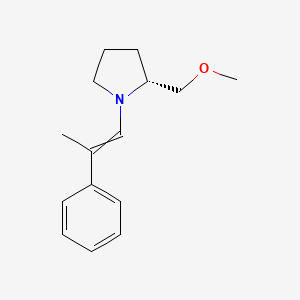
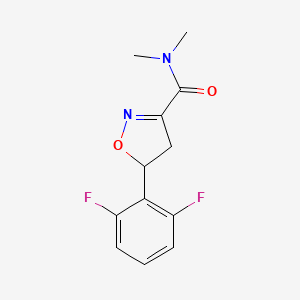
![3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one](/img/structure/B12517602.png)


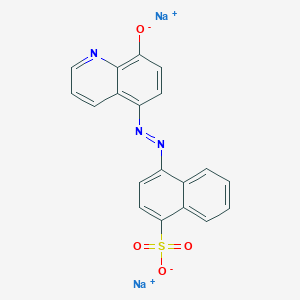
![[1-(3,4-difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B12517615.png)
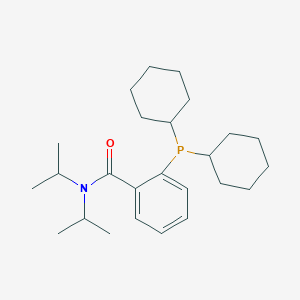

![N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide](/img/structure/B12517643.png)
